Cas no 3909-12-4 (Threonic Acid)

Threonic Acid is a four-carbon sugar acid derived from the oxidation of threose, a monosaccharide. It is recognized for its role as a metabolic intermediate and its chelating properties, which make it useful in biochemical and pharmaceutical applications. The compound exhibits stability under physiological conditions and participates in various enzymatic processes. Its ability to form complexes with metal ions enhances its utility in formulations requiring controlled metal ion activity. Threonic Acid is also studied for its potential antioxidant properties, contributing to its relevance in research and industrial contexts. The product is typically supplied as a white crystalline powder with high purity, ensuring consistent performance in specialized applications.
Threonic Acid structure
Threonic Acid structure
Product Name:Threonic Acid
CAS No:3909-12-4
MF:C4H8O5
MW:136.103322029114
CID:924259
Update Time:2025-11-01

Threonic Acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2,3,4-trihydroxybutanoic acid
    • DL-erythronic acid
    • DL-Erythronsaeure
    • Inaktive Erythronsaeure
    • threo-2,3,4-Trihydroxybutyrate
    • threo-2,3,4-Trihydroxybutyric acid
    • Threonic acid
    • Threonic Acid
    • Inchi: 1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)
    • InChI Key: JPIJQSOTBSSVTP-UHFFFAOYSA-N
    • SMILES: OCC(C(C(=O)O)O)O

Computed Properties

  • Exact Mass: 136.03700
  • Monoisotopic Mass: 136.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.65
  • Boiling Point: 518.9°C at 760 mmHg
  • Flash Point: 281.7°C
  • Refractive Index: 1.56
  • PSA: 97.99000
  • LogP: -2.21490

Threonic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T405585-100mg
Threonic Acid
3909-12-4
100mg
$ 130.00 2022-06-02
TRC
T405585-500mg
Threonic Acid
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500mg
$ 540.00 2022-06-02
TRC
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$ 1045.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130243-1g
Threonic acid
3909-12-4 98%
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¥3927.00 2024-05-15

Additional information on Threonic Acid

Introduction to (2S,3R)-2,3,4-trihydroxybutanoic acid (CAS No. 3909-12-4)

(2S,3R)-2,3,4-trihydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 3909-12-4, is a chiral organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of polyhydroxy carboxylic acids, characterized by the presence of three hydroxyl groups arranged in a specific stereoscopic configuration. The precise stereochemistry at the C2 and C3 positions, denoted as (2S,3R), imparts distinct biochemical activities that make this molecule a subject of intense study in drug discovery and metabolic pathways.

The molecular structure of (2S,3R)-2,3,4-trihydroxybutanoic acid consists of a four-carbon backbone with hydroxyl functional groups at positions 2, 3, and 4. This arrangement results in a molecule with high solubility in polar solvents, making it suitable for biological assays and synthetic applications. The stereochemical purity of this compound is crucial for its biological activity, as enantiomers often exhibit differing pharmacological effects despite having identical chemical formulas.

In recent years, (2S,3R)-2,3,4-trihydroxybutanoic acid has been studied for its potential role in modulating metabolic pathways and as a precursor in the synthesis of bioactive molecules. Research has highlighted its significance in understanding the biochemistry of glycolysis and gluconeogenesis, where it serves as an intermediate that can influence energy homeostasis. The compound’s ability to interact with enzymes and receptors has also been explored in the context of developing novel therapeutic agents.

One of the most compelling areas of research involving (2S,3R)-2,3,4-trihydroxybutanoic acid is its application in synthetic biology and enzyme engineering. The unique stereochemistry of this molecule allows it to serve as a chiral building block for constructing more complex organic compounds. For instance, researchers have utilized it as a starting material for synthesizing derivatives with enhanced bioavailability or targeted biological activity. This has opened up new avenues for drug development, particularly in the realm of enzyme inhibitors and metabolic modulators.

Furthermore, studies have demonstrated that (2S,3R)-2,3,4-trihydroxybutanoic acid can act as a signaling molecule in cellular processes. Its metabolites have been found to influence gene expression and protein phosphorylation pathways, suggesting its involvement in cellular communication and regulation. These findings underscore the importance of this compound in understanding complex biological systems and its potential as a therapeutic intervention.

The pharmaceutical industry has taken notice of (2S,3R)-2,3,4-trihydroxybutanoic acid due to its structural similarity to known bioactive compounds. Researchers are exploring its derivatives as candidates for treating metabolic disorders such as diabetes and obesity. By leveraging its unique stereochemical properties, scientists aim to design molecules that can selectively target specific enzymes or receptors involved in these conditions. Preliminary studies have shown promising results in animal models, indicating that further clinical investigation is warranted.

From a synthetic chemistry perspective,(2S,3R)-2,3,4-trihydroxybutanoic acid offers a versatile platform for developing new synthetic methodologies. Its polyhydroxyl structure provides multiple sites for functionalization via esterification、etherification、or oxidation reactions. These modifications can lead to novel compounds with tailored properties for pharmaceutical or industrial applications. The compound’s stability under various reaction conditions also makes it an attractive choice for large-scale synthesis.

The environmental impact of (2S,3R)-2,3,4-trihydroxybutanoic acid has also been examined in recent studies。Biodegradation experiments have shown that it can be metabolized by certain microorganisms,suggesting minimal persistence in natural ecosystems。This biodegradability is an important factor when considering its use in industrial processes or agricultural applications,as it reduces environmental contamination risks。

In conclusion,(2S,3R)-24trihydroxybutanoic acid (CAS No。39。09124) is a multifaceted compound with significant implications across multiple scientific disciplines。Its unique stereochemistry、biochemical activities、and synthetic versatility make it a valuable asset in pharmaceutical research、biotechnology、and environmental science。As our understanding of its properties continues to evolve,so too will its applications,leading to new breakthroughs in medicine、materials science,and beyond。

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